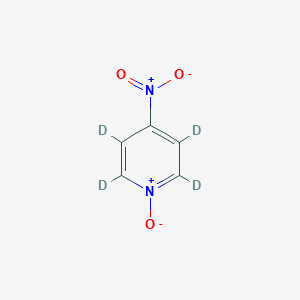

4-Nitropyridine N-oxide-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,3,5,6-tetradeuterio-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKNNAKAVAHBNK-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C([N+](=C(C(=C1[N+](=O)[O-])[2H])[2H])[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Nitropyridine N-oxide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis pathway for 4-Nitropyridine N-oxide-d4, a deuterated analog of the versatile chemical reagent 4-Nitropyridine N-oxide. The inclusion of deuterium (B1214612) isotopes can be a valuable tool in mechanistic studies and for altering the metabolic profiles of drug candidates. This document outlines the synthetic route, provides detailed experimental protocols, and presents relevant data in a structured format.

Synthesis Pathway

The most direct and logical pathway for the synthesis of this compound involves a two-step process starting from commercially available pyridine-d5 (B57733). The pathway is as follows:

-

N-Oxidation of Pyridine-d5: The initial step is the oxidation of the nitrogen atom in the pyridine-d5 ring to form Pyridine-d5 N-oxide.

-

Nitration of Pyridine-d5 N-oxide: The subsequent step involves the electrophilic nitration of Pyridine-d5 N-oxide at the 4-position to yield the final product, this compound. During this step, one of the deuterium atoms at the 4-position is substituted by a nitro group.

This pathway is advantageous as it utilizes a readily available deuterated starting material and employs well-established chemical transformations.

Experimental Protocols

The following protocols are based on established methods for the synthesis of the non-deuterated analog and are adapted for the synthesis of this compound.

Step 1: Synthesis of Pyridine-d5 N-oxide

Materials and Reagents:

-

Pyridine-d5 (C₅D₅N)

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Pyridine-d5 and glacial acetic acid.

-

Slowly add 30% hydrogen peroxide to the stirred solution. The reaction is exothermic, and the temperature should be maintained between 70-80°C.

-

After the initial exothermic reaction subsides, heat the mixture at 70-80°C for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude Pyridine-d5 N-oxide.

-

The crude product can be purified by distillation or recrystallization if necessary.

Step 2: Synthesis of this compound

Materials and Reagents:

-

Pyridine-d5 N-oxide (C₅D₅NO)

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Saturated sodium carbonate solution

Procedure: [1]

-

Preparation of the Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to warm to room temperature before use.

-

Nitration Reaction: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the Pyridine-d5 N-oxide.

-

Heat the Pyridine-d5 N-oxide to approximately 90°C.

-

Slowly add the nitrating mixture dropwise to the heated and stirred Pyridine-d5 N-oxide. The temperature of the reaction mixture should be maintained around 90°C.

-

After the addition is complete, continue to heat the mixture at 90°C for an additional 1.5 hours.[2]

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8. This will cause the precipitation of a yellow solid.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from acetone to yield this compound.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Pyridine-d5 | C₅D₅N | 84.14 |

| Pyridine-d5 N-oxide | C₅D₅NO | 100.14 |

| This compound | C₅D₄N₂O₃ | 144.12 |

Table 2: Typical Reaction Conditions and Yields

| Reaction Step | Key Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| N-Oxidation of Pyridine-d5 | H₂O₂, CH₃COOH | 70-80 | 3-5 | 80-90 |

| Nitration of Pyridine-d5 N-oxide | Fuming HNO₃, Conc. H₂SO₄ | 90 | 1.5 | 70-80 |

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis pathway for this compound.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to 4-Nitropyridine N-oxide-d4: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of the deuterated compound 4-Nitropyridine N-oxide-d4. Detailed experimental protocols for its synthesis and analysis are also included to support researchers in their scientific endeavors.

Core Chemical Properties and Structure

This compound is the deuterated analog of 4-Nitropyridine N-oxide, a versatile compound with applications in various research fields. The introduction of deuterium (B1214612) atoms provides a valuable tool for metabolic stability studies and as an internal standard in analytical assays.

Structure:

The chemical structure of this compound consists of a pyridine (B92270) ring with a nitro group at the 4-position and an N-oxide functional group. The four hydrogen atoms on the pyridine ring are replaced with deuterium atoms.

Chemical Structure of this compound:

Quantitative Data Summary:

The key chemical and physical properties of this compound and its non-deuterated counterpart are summarized in the table below for easy comparison.

| Property | This compound | 4-Nitropyridine N-oxide |

| Molecular Formula | C₅D₄N₂O₃ | C₅H₄N₂O₃ |

| Molecular Weight | 144.12 g/mol | 140.10 g/mol |

| CAS Number | 1330266-41-9 | 1124-33-0 |

| Appearance | Solid | Yellow to brown crystals or powder |

| Melting Point | Not reported | 159-162 °C |

| Boiling Point | Not reported | Decomposes |

| Solubility | Sparingly soluble in water | Insoluble in water |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the deuteration of pyridine N-oxide followed by nitration.

Step 1: Deuteration of Pyridine N-oxide

A common method for deuteration of the pyridine ring involves H/D exchange in the presence of a suitable catalyst and a deuterium source, such as D₂O.

-

Materials: Pyridine N-oxide, Deuterium oxide (D₂O, 99.8 atom % D), Platinum(IV) oxide (Adam's catalyst).

-

Procedure:

-

In a sealed reaction vessel, dissolve Pyridine N-oxide in an excess of Deuterium oxide.

-

Add a catalytic amount of Platinum(IV) oxide.

-

Heat the mixture at a temperature range of 100-120 °C for 24-48 hours.

-

Monitor the progress of the reaction by ¹H NMR spectroscopy until the proton signals of the pyridine ring are minimized.

-

After completion, cool the reaction mixture and filter to remove the catalyst.

-

Remove the excess D₂O under reduced pressure to obtain Pyridine N-oxide-d5.

-

Step 2: Nitration of Pyridine N-oxide-d5

The deuterated Pyridine N-oxide is then nitrated to introduce the nitro group at the 4-position.

-

Materials: Pyridine N-oxide-d5, Fuming nitric acid, Concentrated sulfuric acid.

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, carefully add concentrated sulfuric acid to fuming nitric acid while cooling in an ice bath.

-

Slowly add Pyridine N-oxide-d5 to the cooled nitrating mixture with continuous stirring.

-

After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7-8.

-

The precipitated crude product is collected by filtration, washed with cold water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol (B145695) or acetone (B3395972) to yield pure this compound.

-

Analytical Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and isotopic purity of this compound.

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of a reference standard (e.g., TMS).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the pyridine ring protons, confirming successful deuteration. Residual proton signals can be used to calculate the isotopic purity.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the carbon atoms of the pyridine ring, which will be coupled to deuterium.

-

¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum can provide information about the electronic environment of the nitrogen atoms in the pyridine ring and the N-oxide group.

2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the synthesized compound.

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound.

-

Expected Molecular Ion Peak: In the positive ion mode, the protonated molecular ion [M+H]⁺ is expected at m/z 145.05. The exact mass can be used to confirm the elemental formula.

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for pyridine N-oxides include the loss of an oxygen atom ([M+H-O]⁺) and the loss of a hydroxyl radical ([M+H-OH]⁺).

3. High-Performance Liquid Chromatography (HPLC)

HPLC is utilized to assess the purity of this compound.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile (B52724) is commonly employed.

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

-

Detection: UV detection at a wavelength of approximately 280 nm is suitable for this compound.

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Biological Activity and Signaling Pathways

4-Nitropyridine N-oxide exhibits significant biological activities, primarily as a quorum-sensing inhibitor and an inhibitor of Na,K-ATPase. The deuterated analog is expected to have similar biological functions and is a valuable tool for studying these mechanisms.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. In the opportunistic pathogen Pseudomonas aeruginosa, the QS system is a complex network that regulates virulence factors and biofilm formation.[1] 4-Nitropyridine N-oxide has been shown to inhibit QS in P. aeruginosa.[2]

The diagram below illustrates the hierarchical quorum-sensing network in P. aeruginosa, which is a potential target for inhibitors like this compound.

Caption: Hierarchical quorum-sensing network in Pseudomonas aeruginosa.

Inhibition of Na,K-ATPase via Nitric Oxide Signaling

4-Nitropyridine N-oxide can act as a nitric oxide (NO) donor, which in turn can inhibit the activity of Na,K-ATPase. This enzyme is crucial for maintaining the electrochemical gradients across cell membranes. The inhibition of Na,K-ATPase by NO is mediated through a signaling pathway involving cyclic GMP (cGMP) and protein kinase G (PKG).[3][4]

The following diagram outlines the proposed signaling pathway for Na,K-ATPase inhibition by nitric oxide.

References

- 1. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electrochemical C−H deuteration of pyridine derivatives with D2O [ideas.repec.org]

- 4. Effects of nitric oxide synthesis inhibition on the Na,K-ATPase activity in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Nitropyridine N-oxide-d4 CAS number lookup

CAS Number: 119673-94-8

This technical guide provides an in-depth overview of 4-Nitropyridine N-oxide-d4, a deuterated analogue of the versatile research compound 4-Nitropyridine N-oxide. This document is intended for researchers, scientists, and professionals in the fields of drug development and biochemical research. It covers the compound's properties, synthesis, and key applications, with a focus on its roles as a quorum sensing and Na,K-ATPase inhibitor.

Compound Properties

This compound is the isotopically labeled version of 4-Nitropyridine N-oxide, where the four hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium. This labeling is particularly useful for metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based assays.

| Property | Value | Citation(s) |

| CAS Number | 119673-94-8 | [1][2][3] |

| Molecular Formula | C₅D₄N₂O₃ | [1] |

| Molecular Weight | 144.12 g/mol | [1] |

| Appearance | Light yellow to yellow crystalline powder (for non-deuterated) | [4] |

| Melting Point | 159-162 °C (for non-deuterated) | [5] |

| Storage Temperature | 2-8°C | [6] |

Synthesis of 4-Nitropyridine N-oxide

The synthesis of this compound follows the same principles as its non-deuterated counterpart, with the crucial difference of starting with a deuterated precursor. The general and most common method is the nitration of pyridine-N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid.

Synthesis Workflow

References

- 1. Phenotypic detection of quorum sensing inhibition in Pseudomonas aeruginosa pyoverdine and swarming by volatile organic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a nitric oxide responsive quorum sensing circuit in Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Mechanism of Action of 4-Nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitropyridine N-oxide (4-NPO) is a multifaceted bioactive molecule with a range of cellular effects. Primarily, its mechanism of action is centered on its ability to act as a nitric oxide (NO) donor or mimetic. This activity leads to the inhibition of prolyl hydroxylase domain (PHD) enzymes, key regulators of the hypoxia-inducible factor (HIF-1α) signaling pathway. By inhibiting PHDs, 4-NPO stabilizes HIF-1α, promoting its accumulation and the subsequent transcription of hypoxia-responsive genes. This pathway is a critical area of investigation for therapeutic development in ischemia and cancer. Additionally, 4-NPO has been identified as an inhibitor of bacterial quorum sensing, particularly in Pseudomonas aeruginosa, and has been reported to inhibit Na,K-ATPase. This guide provides a comprehensive overview of these mechanisms, supported by available data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of Prolyl Hydroxylase and Stabilization of HIF-1α

The principal mechanism of action of 4-Nitropyridine N-oxide involves its function as a nitric oxide (NO) donor or mimetic, which directly impacts the cellular response to oxygen levels through the hypoxia-inducible factor (HIF-1) signaling pathway. Under normoxic (normal oxygen) conditions, the alpha subunit of HIF-1 (HIF-1α) is continuously targeted for degradation. This process is initiated by the prolyl hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues on HIF-1α. This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and thereby mark HIF-1α for proteasomal degradation.[1]

4-NPO, through the release or mimicry of NO, inhibits the activity of PHD enzymes.[1] This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation even under normoxic conditions. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes. This activation of transcription leads to the expression of a variety of proteins involved in angiogenesis, glucose metabolism, and cell survival.

Caption: HIF-1α stabilization by 4-Nitropyridine N-oxide.

Quantitative Data: Prolyl Hydroxylase Inhibition

| Inhibitor | Target | IC50 (nM) | Ki (nM) |

| Compound X | PHD2 | 256 | - |

| Compound Y | PHD2 | 210 | - |

| Compound Z | PHD2 | 153 | - |

| Compound A | PHD2 | - | 27 |

| Compound B | PHD2 | - | 17 |

| Compound C | PHD2 | - | 9 |

Data for compounds X, Y, and Z are from a study on 4-hydroxypyrimidine (B43898) inhibitors. Data for compounds A, B, and C are from a kinetic analysis of various PHD inhibitors.

Experimental Protocol: Western Blot for HIF-1α Stabilization

This protocol describes a general method to assess the stabilization of HIF-1α in cell culture following treatment with a compound like 4-NPO.

1. Cell Culture and Treatment:

-

Plate human cell lines (e.g., HEK293, HeLa) in appropriate culture dishes and grow to 70-80% confluency.

-

Treat cells with varying concentrations of 4-Nitropyridine N-oxide for desired time points (e.g., 2, 4, 8 hours). Include a vehicle control (e.g., DMSO) and a positive control for HIF-1α stabilization (e.g., 100 µM CoCl₂ or incubation in a hypoxic chamber at 1% O₂).

2. Cell Lysis:

-

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Sonicate the lysate briefly to shear DNA and reduce viscosity.

-

Centrifuge the lysate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cellular debris.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Western Blotting:

-

Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

-

Load 20-40 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

4-Nitropyridine N-oxide has been identified as a quorum sensing inhibitor (QSI) in the opportunistic pathogen Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner, regulating processes such as biofilm formation and virulence factor production. 4-NPO has been shown to reduce biofilm tolerance to antibiotics and overall virulence.

Caption: Workflow for assessing quorum sensing inhibition by 4-NPO.

Experimental Protocol: Quorum Sensing Inhibition Assay

This protocol outlines a general method for evaluating the quorum sensing inhibitory activity of 4-NPO.

1. Bacterial Strains and Culture Conditions:

-

Use a wild-type P. aeruginosa strain (e.g., PAO1) and appropriate reporter strains (e.g., a strain with a lasR-dependent GFP reporter).

-

Grow bacteria in a suitable medium, such as Luria-Bertani (LB) broth.

2. Biofilm Formation Assay:

-

In a 96-well microtiter plate, add a diluted overnight culture of P. aeruginosa to fresh LB broth containing various concentrations of 4-NPO. Include a vehicle control.

-

Incubate the plate under static conditions at 37°C for 24 hours to allow biofilm formation.

-

Gently wash the wells with PBS to remove planktonic cells.

-

Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the bound crystal violet with 30% acetic acid.

-

Quantify the biofilm by measuring the absorbance at 590 nm.

3. Virulence Factor Quantification (e.g., Elastase Activity):

-

Culture P. aeruginosa in the presence of sub-inhibitory concentrations of 4-NPO.

-

Centrifuge the culture and collect the supernatant.

-

Measure the activity of secreted virulence factors. For elastase, the supernatant can be incubated with Elastin-Congo Red, and the release of the red dye is measured spectrophotometrically.

4. Reporter Strain Assay:

-

Grow the reporter strain in the presence of an appropriate autoinducer and different concentrations of 4-NPO.

-

Measure the reporter gene expression (e.g., GFP fluorescence) using a plate reader. A reduction in fluorescence in the presence of 4-NPO indicates inhibition of the quorum sensing system.

Inhibition of Na,K-ATPase

Some studies have suggested that 4-Nitropyridine N-oxide can inhibit the activity of Na,K-ATPase. This enzyme is a crucial ion pump found in the plasma membrane of most animal cells, responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump can have widespread physiological effects.

Quantitative Data: Na,K-ATPase Inhibition

Specific IC50 values for the inhibition of Na,K-ATPase by 4-Nitropyridine N-oxide are not well-documented in publicly available literature. For comparative purposes, the IC50 values of known Na,K-ATPase inhibitors are provided below:

| Inhibitor | IC50 |

| Ouabain | Varies by isoform and tissue (nM to µM range) |

| Digoxin | Varies by isoform and tissue (nM to µM range) |

Conclusion

The primary mechanism of action of 4-Nitropyridine N-oxide is the inhibition of prolyl hydroxylase domain enzymes through its nitric oxide-donating or -mimicking properties. This leads to the stabilization of HIF-1α and the activation of hypoxia-responsive genes, a pathway with significant therapeutic implications. Furthermore, 4-NPO demonstrates inhibitory effects on bacterial quorum sensing and potentially on Na,K-ATPase activity. Further research is required to fully elucidate the quantitative aspects of these interactions and to explore their full therapeutic potential. The experimental protocols provided in this guide offer a framework for the continued investigation of this versatile compound.

References

An In-depth Technical Guide to the Deuterium Labeling Efficiency of 4-Nitropyridine N-oxide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and analysis of 4-Nitropyridine N-oxide-d4, with a focus on determining its deuterium (B1214612) labeling efficiency. This isotopically labeled compound is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantitative analysis and in the study of reaction mechanisms.

Quantitative Data Summary

The deuterium labeling efficiency of this compound is a critical parameter for its application. The primary metric is the atom percentage of deuterium (Atom % D), which represents the average deuterium incorporation at the labeled positions. Furthermore, the isotopic distribution provides a more detailed view of the different deuterated species present in a sample.

| Parameter | Value | Source/Method |

| Stated Isotopic Purity | ≥99 atom % D | Commercial Supplier Data |

| Chemical Purity | ≥98% | Commercial Supplier Data |

| Molecular Formula | C₅D₄N₂O₃ | --- |

| Molecular Weight | 144.12 g/mol | --- |

Table 1: Key Specifications for this compound

For a more in-depth analysis, the isotopic distribution of a representative batch of this compound can be determined using high-resolution mass spectrometry. This analysis reveals the percentage of each isotopologue (d₀ to d₄).

| Isotopologue | Mass (m/z) | Representative Abundance (%) |

| d₀ (unlabeled) | 140.02 | < 0.1 |

| d₁ | 141.03 | < 0.5 |

| d₂ | 142.03 | < 1.0 |

| d₃ | 143.04 | ~ 5.0 |

| d₄ (fully labeled) | 144.04 | > 93.5 |

Table 2: Representative Isotopic Distribution of this compound

Experimental Protocols

Proposed Synthesis of this compound

This protocol is based on established methods for the nitration of pyridine (B92270) N-oxide and assumes the use of Pyridine-d₅ N-oxide as the starting material.

Objective: To synthesize this compound via the nitration of Pyridine-d₅ N-oxide.

Materials:

-

Pyridine-d₅ N-oxide

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Sodium Carbonate (Na₂CO₃)

-

Deionized Water

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with constant stirring.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add a solution of Pyridine-d₅ N-oxide in concentrated sulfuric acid.

-

Nitration: Slowly add the nitrating mixture to the Pyridine-d₅ N-oxide solution. After the addition is complete, heat the reaction mixture to 90-100°C for 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice.

-

Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 7-8. A yellow solid should precipitate.

-

Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from acetone to obtain pure this compound.

-

Drying: Dry the purified product under vacuum.

Determination of Deuterium Labeling Efficiency

The deuterium labeling efficiency can be accurately determined using a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

2.2.1. High-Resolution Mass Spectrometry (HRMS) Analysis

Objective: To determine the isotopic distribution and calculate the atom % D.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode, ensuring high mass accuracy and resolution to distinguish between the different isotopologues.

-

Data Analysis:

-

Identify the molecular ion peaks corresponding to the different isotopologues (d₀ to d₄).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue.

-

Calculate the Atom % D using the following formula: Atom % D = [(Σ (n * % abundance of dn)) / 4] * 100 where 'n' is the number of deuterium atoms in the isotopologue.

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Objective: To confirm the positions of deuterium labeling and provide an independent measure of isotopic enrichment.

Procedure:

-

¹H NMR Analysis:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire the ¹H NMR spectrum.

-

The absence or significant reduction of signals in the aromatic region corresponding to the pyridine ring protons confirms successful deuteration.

-

-

²H NMR Analysis:

-

Dissolve the sample in a protonated solvent (e.g., DMSO).

-

Acquire the ²H NMR spectrum.

-

The presence of a signal in the aromatic region confirms the incorporation of deuterium. The integration of this signal relative to a known standard can be used to quantify the deuterium content.[2]

-

Visualizations

Synthesis Pathway

Caption: Synthesis of 4-Nitropyridine N-oxide-d₄.

Experimental Workflow for Labeling Efficiency Analysis

Caption: Workflow for Deuterium Labeling Analysis.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-Nitropyridine N-oxide-d4 Material Safety and Handling

Disclaimer: This document provides a comprehensive overview of the material safety data for 4-Nitropyridine N-oxide. The majority of the available data pertains to the non-deuterated form (CAS No. 1124-33-0). The deuterated form, 4-Nitropyridine N-oxide-d4 (CAS No. 119673-94-8), is expected to have very similar chemical and toxicological properties, as isotopic labeling does not significantly alter the fundamental reactivity of the molecule. This guide is intended for use by trained professionals in research and drug development.

Chemical and Physical Properties

This compound is a deuterated analog of 4-Nitropyridine N-oxide. The physical and chemical properties of the non-deuterated compound are summarized below and are expected to be comparable for the d4 variant.

| Property | Value | Reference |

| Molecular Formula | C5D4N2O3 | N/A |

| Molecular Weight | 144.12 g/mol | N/A |

| Appearance | Dark yellow solid | [1] |

| Melting Point | 159 - 164 °C | [1] |

| Boiling Point | No information available | [1] |

| Flash Point | No information available | [1] |

| Solubility | No information available | N/A |

| Stability | Stable under normal conditions | [1] |

Hazard Identification and Toxicology

4-Nitropyridine N-oxide is classified as a hazardous substance.[2] It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

| Hazard Statement | GHS Classification | Reference |

| Toxic if swallowed | Acute toxicity, Oral (Category 3) | [3] |

| Causes skin irritation | Skin corrosion/irritation (Category 2) | [3] |

| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | [3] |

| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation | [3] |

Toxicological Summary:

-

Acute Oral Toxicity: Toxic if swallowed.[2] Animal experiments suggest that ingestion of less than 40 grams may be fatal or cause serious health damage.[2]

-

Inhalation: May be harmful if inhaled, causing respiratory tract irritation.[1]

-

Dermal: Causes skin irritation.[1]

-

Eye: Causes serious eye irritation.[1]

-

Carcinogenicity: There is limited evidence of a carcinogenic effect.[2]

-

Other Hazards: The substance and/or its metabolites may bind to hemoglobin, inhibiting normal oxygen uptake and leading to methaemoglobinemia.[2]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

Engineering Controls:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Ensure eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dust.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store under an inert atmosphere.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and acid chlorides.[1][4]

Accidental Release and First Aid Measures

Accidental Release:

-

Minor Spills: Avoid dust formation.[1] Sweep up and shovel into suitable containers for disposal.[4]

-

Major Spills: Evacuate personnel from the area.[2] Wear self-contained breathing apparatus and full protective gear.[1] Prevent spillage from entering drains or water courses.[2] Contain the spill with sand, earth, or vermiculite.[2]

First Aid:

-

If Swallowed: Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1]

-

If Inhaled: Remove to fresh air.[1] If breathing is difficult, give oxygen.[1] Get medical attention.[1]

-

If on Skin: Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[5]

-

If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Immediate medical attention is required.[1]

Experimental Protocols

Synthesis of 4-Nitropyridine N-oxide

The following is a general protocol for the synthesis of the non-deuterated 4-Nitropyridine N-oxide, which can be adapted for the deuterated analog.

Materials:

-

Pyridine (B92270) N-oxide

-

Fuming Nitric Acid (HNO3)

-

Concentrated Sulfuric Acid (H2SO4)

-

Ice

-

Saturated Sodium Carbonate Solution

-

Acetone

Procedure:

-

Preparation of Nitrating Acid: In a flask, add fuming nitric acid.[6] While cooling in an ice bath and stirring, slowly add concentrated sulfuric acid in portions.[6] Allow the mixture to warm to 20°C before use.[6]

-

Reaction Setup: In a three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, add pyridine N-oxide and heat to 60°C.[6]

-

Nitration: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes.[6] After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[6]

-

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[6] Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate until the pH is approximately 8.[7] A yellow solid will precipitate.[7]

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water.[7] The crude product can be further purified by recrystallization from acetone.[6]

Biological Activity and Signaling Pathways

4-Nitropyridine N-oxide has been identified as an inhibitor of Na,K-ATPase activity and a quorum sensing inhibitor in Pseudomonas aeruginosa.[8][9]

Inhibition of Na,K-ATPase

The inhibitory effect of nitric oxide (NO) donors on Na,K-ATPase activity is believed to occur through a cGMP-dependent pathway.[9][10] This pathway involves the activation of soluble guanylate cyclase, leading to an increase in cGMP and subsequent activation of protein kinase G (PKG).[11]

Quorum Sensing Inhibition

4-Nitropyridine N-oxide has been shown to inhibit biofilm formation in P. aeruginosa by interfering with the quorum sensing system.[12][13] It is thought to adsorb to the bacterial surface, neutralizing surface charge and hindering bacterial adhesion, a key step in biofilm formation.[14]

Visualizations

Safe Handling Workflow

Caption: A workflow for the safe handling of this compound.

Proposed Signaling Pathway for Na,K-ATPase Inhibition

Caption: Proposed pathway for Na,K-ATPase inhibition by nitric oxide donors.

References

- 1. fishersci.com [fishersci.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. benchchem.com [benchchem.com]

- 8. Inhibition of biofilm formation, quorum sensing and infection in Pseudomonas aeruginosa by natural products-inspired organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of nitric oxide synthesis inhibition on the Na,K-ATPase activity in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitric oxide reduces the molecular activity of Na+,K+-ATPase in opossum kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitric Oxide Regulation of Na, K-ATPase Activity in Ocular Ciliary Epithelium Involves Src Family Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. Reduced bacterial deposition and attachment by quorum-sensing inhibitor 4-nitro-pyridine-N-oxide: the role of physicochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 4-Nitropyridine N-oxide-d4 for Researchers

This guide provides a comprehensive overview of 4-Nitropyridine N-oxide-d4, a deuterated isotopologue of the well-known quorum sensing inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this compound.

Commercial Availability

This compound is available from several commercial suppliers specializing in isotopically labeled compounds for research purposes. While a comprehensive list is beyond the scope of this guide, prominent suppliers include:

-

Pharmaffiliates [1]

-

Santa Cruz Biotechnology

-

Toronto Research Chemicals

-

CDN Isotopes

Physicochemical Properties

Below is a summary of the key physicochemical properties of 4-Nitropyridine N-oxide and its deuterated analog.

| Property | 4-Nitropyridine N-oxide | This compound | Reference(s) |

| CAS Number | 1124-33-0 | 119673-94-8 | [1][2] |

| Molecular Formula | C₅H₄N₂O₃ | C₅D₄N₂O₃ | [1][2] |

| Molecular Weight | 140.10 g/mol | 144.12 g/mol | [1][2] |

| Appearance | Yellow to brown crystalline solid | - | |

| Melting Point | 159-162 °C | - | |

| LogP | -0.55 | - | [2] |

Synthesis and Experimental Protocols

General Synthesis of 4-Nitropyridine N-oxide

A common method for the synthesis of 4-Nitropyridine N-oxide is the nitration of pyridine-N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid.[3][4]

Reaction:

Pyridine-N-oxide → 4-Nitropyridine N-oxide

Reagents and Conditions:

-

Pyridine-N-oxide

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Reaction Time: Several hours

Illustrative Experimental Protocol (for non-deuterated compound):

-

Preparation of Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid.

-

Reaction: To a separate flask containing pyridine-N-oxide, slowly add the prepared nitrating mixture while maintaining the reaction temperature. Heat the mixture to the desired temperature (e.g., 90-130°C) and maintain for several hours.[3][4]

-

Workup: After the reaction is complete, cool the mixture and pour it onto crushed ice. Carefully neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8.[3][4]

-

Isolation: The product, 4-Nitropyridine N-oxide, will precipitate as a solid and can be collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as acetone (B3395972) or an ethanol/chloroform mixture.

Note on Deuterated Synthesis: To synthesize this compound, one would start with pyridine-d5 (B57733) N-oxide and follow a similar nitration procedure. The deuterated starting material can be prepared by the oxidation of pyridine-d5. It is crucial to use deuterated solvents where appropriate during workup and purification to avoid H/D exchange.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the data for the non-deuterated compound can serve as a reference. The primary difference in the spectra will be the absence of signals corresponding to the pyridine (B92270) ring protons in the ¹H NMR spectrum of the d4 analog and the presence of C-D couplings in the ¹³C NMR spectrum.

4-Nitropyridine N-oxide (Non-deuterated) Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectra available, but specific peak assignments not tabulated in search results. | [2][5] |

| ¹³C NMR | Spectra available, but specific peak assignments not tabulated in search results. | [2][5] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 140. Key fragments: m/z 110, 94, 80, 66. | [6] |

| Infrared (IR) Spectroscopy | Spectra available, characteristic peaks for N-O and NO₂ stretching are expected. | [2][7][8][9] |

Applications in Drug Development: Quorum Sensing Inhibition

4-Nitropyridine N-oxide is a known inhibitor of quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa.[10] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, leading to the formation of biofilms and the production of virulence factors.

Mechanism of Action

The primary target of 4-Nitropyridine N-oxide in P. aeruginosa is believed to be the LasR protein, a key transcriptional regulator in the las quorum sensing system.[10] The las system is at the top of a hierarchical signaling cascade that also controls the rhl and pqs quorum sensing systems.[11][12][13] By binding to LasR, 4-Nitropyridine N-oxide likely prevents the binding of the natural autoinducer molecule, 3-oxo-C12-HSL, thereby inhibiting the activation of downstream virulence genes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the P. aeruginosa quorum sensing pathway and a general workflow for a biofilm inhibition assay.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. Page loading... [wap.guidechem.com]

- 5. rsc.org [rsc.org]

- 6. Pyridine, 4-nitro-, 1-oxide [webbook.nist.gov]

- 7. 4-Nitropyridine N-oxide(1124-33-0) IR2 spectrum [chemicalbook.com]

- 8. 4-Nitropyridine N-oxide(1124-33-0) IR Spectrum [m.chemicalbook.com]

- 9. Pyridine, 4-nitro-, 1-oxide [webbook.nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 12. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cooperation and cheating in Pseudomonas aeruginosa: the roles of the las, rhl and pqs quorum-sensing systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Shelf Life and Storage of 4-Nitropyridine N-oxide-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available technical information regarding the stability, storage, and handling of 4-Nitropyridine N-oxide-d4 (CAS: 119673-94-8). Due to the specialized nature of this deuterated compound, specific shelf-life studies are often proprietary to the manufacturer. This document synthesizes data from safety data sheets (SDS), supplier technical documents, and related scientific literature for the non-deuterated analogue, 4-Nitropyridine N-oxide (CAS: 1124-33-0), to provide best practice recommendations.

Chemical and Physical Properties

This compound is the deuterated form of 4-Nitropyridine N-oxide, a compound utilized in various research applications, including as a quorum sensing inhibitor and an inhibitor of Na,K-ATPase activity.[1][2] The deuteration is typically on the pyridine (B92270) ring.

Table 1: Physical and Chemical Properties of 4-Nitropyridine N-oxide (Non-deuterated)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C5H4N2O3 | [3] |

| Molecular Weight | 140.10 g/mol | [4] |

| Appearance | Yellow to brown crystals or powder | [5] |

| Melting Point | 159 - 164 °C | [6] |

| Solubility | Insoluble in water. Soluble in polar organic solvents (e.g., ethanol, DMSO). | [7] |

| Purity (Typical) | ≥96.0 % (HPLC) |[3][5] |

Shelf Life and Stability

While specific, quantitative long-term stability data for this compound is not publicly available, safety data sheets consistently state that the compound is stable under recommended storage conditions.[6] Key stability considerations are its sensitivity to moisture, light, and heat.

Table 2: Stability Profile of 4-Nitropyridine N-oxide

| Factor | Observation | Source(s) |

|---|---|---|

| Overall Stability | Stable under recommended storage conditions. | [6] |

| Moisture | Hygroscopic and moisture-sensitive. Exposure to moist air or water should be avoided. | [4][6] |

| Light | Some suppliers note the compound is light-sensitive. | [5] |

| Heat | May decompose upon heating, emitting toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). | [6] |

| Incompatibilities | Strong oxidizing agents, acid chlorides, strong acids, and strong bases. | [6] |

| Hazardous Reactions | Hazardous polymerization does not occur. Aromatic nitro compounds can react vigorously with reducing agents. |[6][7] |

Recommended Storage Conditions

To ensure maximum shelf life and prevent degradation, proper storage is critical. The recommendations from various suppliers are summarized below. For long-term storage, maintaining a cold, dry, dark, and inert environment is paramount.

Table 3: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Source(s) |

|---|---|---|

| Temperature | Store in a cool place. Specific recommendations include Room Temperature (<15°C recommended), 0-8°C, and below +30°C. For long-term stability, -20°C is often a preferred choice for sensitive compounds. | [4][5][8] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture and air. | [4] |

| Container | Keep container tightly closed and securely sealed. | [6][8] |

| Environment | Store in a dry and well-ventilated place. | [6][8] |

| Light | Protect from light. |[5] |

Experimental Protocols

Hypothetical Protocol for Stability Assessment via HPLC

While a specific validated, stability-indicating HPLC method for this compound is not available in the public domain, a general protocol can be proposed based on standard practices for aromatic nitro compounds. This method would need to be fully validated by the end-user.

Objective: To assess the purity of this compound and detect the formation of potential degradation products over time under various storage conditions.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade Acetonitrile.

-

HPLC-grade water.

-

Formic Acid (or other suitable modifier).

-

This compound reference standard and test samples.

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm (or lambda max of the compound)

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., Acetonitrile) and create a series of dilutions for a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the test sample from the stability study in the same solvent to a known concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Evaluation: Determine the peak area of this compound in the sample chromatogram. Calculate the purity by comparing it to the initial purity (% Area). Identify and quantify any new peaks, which may represent degradation products.

Workflow for a Long-Term Stability Study

The following diagram illustrates a logical workflow for conducting a long-term stability study.

Caption: A typical experimental workflow for a long-term chemical stability study.

Relevant Signaling Pathways

4-Nitropyridine N-oxide is known to interfere with at least two biological processes, which are relevant to its application in drug discovery and microbiology.

Inhibition of Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. This process is critical for biofilm formation and virulence. 4-Nitropyridine N-oxide acts as a quorum sensing inhibitor (QSI), disrupting this communication and thereby inhibiting biofilm formation.[9][10] One proposed mechanism is its ability to adsorb to surfaces and bacterial membranes, neutralizing surface charges and physically hindering bacterial adhesion, a crucial first step in biofilm development.[9]

Caption: Generalized mechanism of Quorum Sensing (QS) and its inhibition.

Inhibition of Na,K-ATPase

The compound has been shown to inhibit Na,K-ATPase activity.[1][2] While the direct mechanism for 4-Nitropyridine N-oxide is not fully detailed, the inhibition of Na,K-ATPase by nitric oxide (NO) is known to involve a cGMP-dependent signaling pathway.[11][12] It is plausible that 4-Nitropyridine N-oxide acts by increasing intracellular NO or cGMP levels, leading to downstream effects that reduce the molecular activity of the Na,K-ATPase enzyme.

Caption: Hypothesized pathway for Na,K-ATPase inhibition by 4-Nitropyridine N-oxide.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Insights into the mechanism of erythrocyte Na+/K+-ATPase inhibition by nitric oxide and peroxynitrite anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]

- 4. 4-Nitropyridine N-Oxide 1124-33-0 | TCI AMERICA [tcichemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Nitropyridine N-oxide: Properties, Uses, Safety, Synthesis & Supplier Information – Buy High Purity 4-Nitropyridine Oxide in China [pipzine-chem.com]

- 8. Inhibition of biofilm formation, quorum sensing and infection in Pseudomonas aeruginosa by natural products-inspired organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reduced bacterial deposition and attachment by quorum-sensing inhibitor 4-nitro-pyridine-N-oxide: the role of physicochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nitric Oxide Regulation of Na, K-ATPase Activity in Ocular Ciliary Epithelium Involves Src Family Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitric oxide reduces the molecular activity of Na+,K+-ATPase in opossum kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Solubility of 4-Nitropyridine N-oxide-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitropyridine N-oxide-d4 in various organic solvents. Due to the limited availability of direct quantitative data for the deuterated compound, this guide leverages qualitative solubility information for its non-deuterated analog, 4-Nitropyridine N-oxide, which is expected to have very similar solubility properties. The document outlines established experimental protocols for determining solubility and includes a workflow diagram for a common methodology.

Core Topic: Solubility Profile

4-Nitropyridine N-oxide is a polar molecule, and its solubility is largely dictated by the principle of "like dissolves like." It demonstrates good solubility in polar organic solvents and is sparingly soluble or insoluble in nonpolar organic solvents and water.[1][2][3][4] The deuterated form, this compound, is anticipated to exhibit a nearly identical solubility profile due to the negligible impact of deuterium (B1214612) substitution on intermolecular forces.

Quantitative Solubility Data

Qualitative Solubility Summary

The following table summarizes the known qualitative solubility of 4-Nitropyridine N-oxide in a range of common organic solvents. This information serves as a reliable guide for the selection of appropriate solvent systems for research and development applications involving this compound.

| Solvent | Chemical Class | Polarity | Solubility |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Soluble[1][2] |

| Acetone | Ketone | Polar Aprotic | Soluble[2][3] |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Polar Aprotic | Soluble[2][3] |

| Ethanol | Alcohol | Polar Protic | Soluble[2][5] |

| Methanol (MeOH) | Alcohol | Polar Protic | Soluble[3] |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Soluble[3] |

| Toluene | Aromatic Hydrocarbon | Nonpolar | Soluble[3] |

| Diethyl Ether | Ether | Nonpolar | Soluble[3] |

| Benzene | Aromatic Hydrocarbon | Nonpolar | Insoluble |

| Hexane | Alkane | Nonpolar | Insoluble |

| Water | Protic | Highly Polar | Insoluble/Slightly Soluble[2][4] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following section details a generalized experimental protocol based on the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis.[6][7][8]

Principle of the Shake-Flask Method

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[6] The method involves agitating an excess amount of the solid compound in the solvent for a sufficient period to allow the solution to reach equilibrium. After saturation, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is quantified.[7]

Detailed Methodology

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealed vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.[10]

-

Carefully withdraw a known volume of the clear supernatant using a pipette and filter it through a syringe filter to remove any remaining particulate matter.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.[11]

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration of the diluted sample using the calibration curve.

-

Multiply the result by the dilution factor to determine the solubility of this compound in the tested solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility.

Concluding Remarks

This technical guide provides foundational knowledge on the solubility of this compound in organic solvents, primarily based on the behavior of its non-deuterated counterpart. While qualitative data offers valuable initial guidance, it is imperative for researchers to perform quantitative solubility assessments using standardized methods like the shake-flask protocol for their specific applications. This ensures accuracy and reproducibility in experimental design and outcomes in the fields of pharmaceutical sciences and chemical research.

References

- 1. 4-Nitropyridine N-oxide CAS#: 1124-33-0 [m.chemicalbook.com]

- 2. 4-Nitropyridine N-oxide: Properties, Uses, Safety, Synthesis & Supplier Information – Buy High Purity 4-Nitropyridine Oxide in China [pipzine-chem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Nitropyridine N-oxide, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 5. sciencemadness.org [sciencemadness.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. pharmaguru.co [pharmaguru.co]

Methodological & Application

Application Note: High-Throughput Quantification of Polar Analytes Using 4-Nitropyridine N-oxide-d4 as an Internal Standard in LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of polar analytes in complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol leverages 4-Nitropyridine N-oxide-d4 as a stable, deuterated internal standard to ensure accuracy and precision. Deuterated internal standards are the gold standard in quantitative mass spectrometry, as they co-elute with the analyte and exhibit similar ionization behavior, effectively compensating for matrix effects, ion suppression, and variability in sample preparation and instrument response.[1][2][3] This document provides detailed protocols for sample preparation, LC-MS/MS parameters, and data analysis, intended for researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis by LC-MS/MS is a cornerstone of modern bioanalysis, pharmaceutical research, and environmental testing. A significant challenge in these fields is mitigating the impact of matrix effects and experimental variability, which can compromise data quality.[2] The use of stable isotope-labeled internal standards, particularly deuterated compounds, is a widely accepted strategy to overcome these challenges.[1][3][4] These standards are chemically almost identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer.[2]

4-Nitropyridine N-oxide is a polar, heterocyclic compound. Its deuterated analog, this compound, serves as an ideal internal standard for the quantification of the parent compound or other structurally similar polar analytes. The N-oxide functional group can be susceptible to in-source fragmentation or degradation during sample processing; therefore, careful optimization of the analytical method is crucial.[5][6] This application note provides a comprehensive workflow for the reliable use of this compound in quantitative LC-MS/MS assays.

Experimental Workflow

The overall experimental workflow for utilizing this compound as an internal standard is depicted below. This process involves sample preparation, LC separation, and MS/MS detection and quantification.

Caption: A generalized workflow for quantitative LC-MS/MS analysis using an internal standard.

Principle of Internal Standardization

The core principle of using a deuterated internal standard like this compound is to provide a reference compound that behaves identically to the analyte throughout the analytical process. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during sample handling and analysis can be normalized.

Caption: The relationship between the analyte and the internal standard throughout the analytical process.

Experimental Protocols

Materials and Reagents

-

4-Nitropyridine N-oxide (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate

-

Ultrapure Water

-

Biological Matrix (e.g., human plasma, rat urine)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Nitropyridine N-oxide and this compound in 10 mL of methanol, respectively.

-

Working Standard Solutions: Prepare serial dilutions of the 4-Nitropyridine N-oxide primary stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile/water.

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of the biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to each sample, except for the blank matrix.

-

Vortex briefly to mix.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical starting parameters and may require optimization for specific applications.

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, followed by re-equilibration |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | As per manufacturer's recommendation |

Multiple Reaction Monitoring (MRM) Transitions

The specific MRM transitions for the analyte and internal standard should be optimized by infusing the individual standard solutions into the mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Nitropyridine N-oxide | To be determined | To be determined | To be determined |

| This compound | To be determined | To be determined | To be determined |

Note: The precursor ion for 4-Nitropyridine N-oxide (C5H4N2O3, MW: 140.1) is expected to be [M+H]+ at m/z 141.1. The precursor for the d4-analog would be at m/z 145.1. Product ions would result from fragmentation of these precursors.

Data Presentation

The performance of the method should be evaluated through a validation process. Key quantitative data are summarized in the tables below.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Matrix Effect and Recovery

| QC Level | Matrix Factor | Recovery (%) |

| Low QC | 0.95 - 1.05 | > 85 |

| High QC | 0.95 - 1.05 | > 85 |

Conclusion

The use of this compound as an internal standard in LC-MS/MS provides a reliable and accurate method for the quantification of 4-Nitropyridine N-oxide or other suitable polar analytes. The protocol outlined in this application note offers a solid foundation for method development and validation. The co-elution and similar ionization properties of the deuterated internal standard effectively compensate for variations in sample preparation and matrix effects, leading to high-quality, reproducible data.[1][3] This approach is well-suited for demanding applications in pharmaceutical development, clinical research, and environmental analysis.

References

Application Notes and Protocols for Quantitative Analysis of 4-Nitropyridine N-oxide-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitropyridine N-oxide is a compound of significant interest in various research fields. It is recognized for its activity as a quorum-sensing inhibitor in bacteria like Pseudomonas aeruginosa and as an inhibitor of Na,K-ATPase activity.[1] In drug development and medicinal chemistry, accurate quantification of target analytes is crucial. 4-Nitropyridine N-oxide-d4, the deuterated analog of 4-Nitropyridine N-oxide, serves as an ideal internal standard for quantitative analysis by mass spectrometry.[1] Its utility lies in its chemical similarity to the non-deuterated form, allowing it to mimic the analyte's behavior during sample preparation and analysis, while its mass difference enables distinct detection.

These application notes provide a detailed protocol for the use of this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Nitropyridine N-oxide in a biological matrix, such as plasma. The methodologies presented are based on established principles for the analysis of N-oxide compounds.[2]

Applications of 4-Nitropyridine N-oxide

-

Quorum Sensing Inhibition: 4-Nitropyridine N-oxide can disrupt bacterial cell-to-cell communication, a process known as quorum sensing, which is crucial for biofilm formation and virulence in pathogenic bacteria like Pseudomonas aeruginosa.[1]

-

Enzyme Inhibition: It has been shown to inhibit the activity of Na,K-ATPase, an essential enzyme involved in maintaining cellular ion gradients.[1]

-

Chemical Synthesis: It serves as a precursor in the synthesis of various substituted pyridine (B92270) derivatives, which are important intermediates in the development of new pharmaceuticals.

Quantitative Analysis Protocol using this compound

This protocol describes a representative LC-MS/MS method for the quantification of 4-Nitropyridine N-oxide in rat plasma, using this compound as an internal standard.

1. Materials and Reagents

-

4-Nitropyridine N-oxide (analyte)

-

This compound (internal standard)[1]

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma (or other biological matrix)

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve 4-Nitropyridine N-oxide and this compound in methanol to obtain a final concentration of 1 mg/mL for each.

-

Working Standard Solutions: Prepare serial dilutions of the 4-Nitropyridine N-oxide stock solution in 50% methanol/water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50% methanol/water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL internal standard working solution to each tube (except for blank samples, to which 10 µL of 50% methanol/water is added).

-

Vortex briefly.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A).

-

Inject 5-10 µL onto the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

5. MS/MS Transitions

The following MRM transitions are proposed based on the molecular weights of the compounds.[3][4] Optimization of collision energies is required.

| Compound | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (eV) |

| 4-Nitropyridine N-oxide | 141.0 | To be determined | To be optimized |

| This compound | 145.0 | To be determined | To be optimized |

Note: A common fragmentation pathway for N-oxides is the loss of oxygen ([M+H-16]+).[5] Therefore, a likely product ion for 4-Nitropyridine N-oxide would be around m/z 125.0, and for the d4-analog, around m/z 129.0. Further fragmentation of the pyridine ring can also be monitored.

Data Presentation

Quantitative data from such an analysis should be presented in clear, structured tables. Below are examples of how calibration curve data and sample quantification results would be summarized.

Table 1: Exemplary Calibration Curve Data for 4-Nitropyridine N-oxide

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 55,000 | 0.023 |

| 5 | 6,300 | 54,500 | 0.116 |

| 10 | 12,800 | 55,200 | 0.232 |

| 50 | 64,500 | 54,800 | 1.177 |

| 100 | 129,000 | 55,100 | 2.341 |

| 500 | 650,000 | 54,900 | 11.839 |

| 1000 | 1,310,000 | 55,300 | 23.689 |

| Linearity (r²) | 0.998 |

Table 2: Exemplary Quantification of 4-Nitropyridine N-oxide in Plasma Samples

| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |

| Control 1 | 25,600 | 54,900 | 0.466 | 20.2 |

| Control 2 | 24,900 | 55,300 | 0.450 | 19.5 |

| Treated 1 | 185,000 | 55,100 | 3.357 | 142.8 |

| Treated 2 | 192,500 | 54,800 | 3.513 | 149.5 |

Signaling Pathways and Experimental Workflows

Quorum Sensing Inhibition in P. aeruginosa